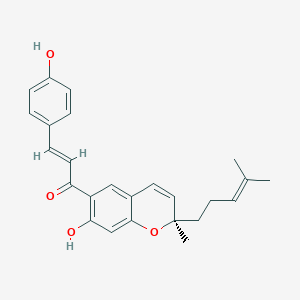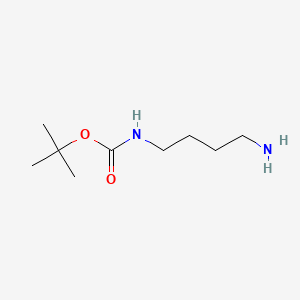
tert-Butyl N-(4-aminobutyl)carbamate
Vue d'ensemble
Description
Tert-Butyl N-(4-aminobutyl)carbamate (TBC) is an organic compound that has been used in various scientific applications due to its unique properties. TBC is a derivative of carbamate and is composed of a tert-butyl group, an aminobutyl group, and a carbamate group. It has a molecular weight of 181.23 g/mol and is a white crystalline solid with a melting point of 81-82 °C. TBC is insoluble in water and is slightly soluble in ethanol and methanol.
Applications De Recherche Scientifique
Mild and Efficient Synthesis of Protected Amines
The synthesis of tert-butyl carbamates, including tert-Butyl N-(4-aminobutyl)carbamate, involves a one-pot Curtius rearrangement. This reaction is crucial for forming acyl azide intermediates, leading to high yields of the desired carbamates at low temperatures. This methodology is versatile, compatible with various substrates, and provides access to protected amino acids, making it significant in synthetic organic chemistry (Lebel & Leogane, 2005).
Enantioselective Synthesis of Nucleotide Analogues
Tert-butyl carbamates play a role in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of these compounds verifies the substitution patterns, which are essential in the enantioselective synthesis of these nucleotide analogues, a cornerstone in medicinal chemistry (Ober, Marsch, Harms, & Carell, 2004).
Intermediate in Biologically Active Compounds Synthesis
Tert-butyl carbamates, specifically tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serve as intermediates in synthesizing various biologically active compounds. They are particularly significant in the synthesis of omisertinib (AZD9291), a notable drug in cancer therapy (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies
Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation and reaction with electrophiles, contributing to the understanding of organic reactions involving silicon and nitrogen. This study is crucial for developing new synthetic routes in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
Role in Polyamide Synthesis
Tert-butyl carbamates are used in synthesizing polyamides with multiple independently removable amino-protecting groups. This application is significant in the development of complex organic molecules with potential biological activity (Pak & Hesse, 1998).
Transforming Amino Protecting Groups
The study of silyl carbamates, derived from tert-butyl carbamates, has led to novel methods for transforming amino protecting groups. This research provides insights into the chemoselective modification of amino groups, a critical aspect in peptide and protein chemistry (Sakaitani & Ohfune, 1990).
Safety and Hazards
“tert-Butyl N-(4-aminobutyl)carbamate” is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Analyse Biochimique
Biochemical Properties
tert-Butyl N-(4-aminobutyl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the preparation of spermidine analogues, which are essential for cellular growth and proliferation . The compound’s interaction with enzymes such as carboxy-silane coated iron oxide nanoparticles has been documented, highlighting its utility in imaging and drug delivery applications .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the synthesis of pharmacologically active compounds, which in turn can alter cellular behavior and function . Additionally, its role in the preparation of spermidine analogues suggests that it may impact cellular growth and proliferation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It acts as a cross-linking reagent, facilitating the formation of complex molecular structures . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its molecular versatility . Additionally, its interaction with enzymes and proteins can lead to enzyme inhibition or activation, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular behavior . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function and metabolism .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may facilitate the synthesis of pharmacologically active compounds without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the preparation of spermidine analogues highlights its involvement in metabolic processes essential for cellular growth and proliferation . Additionally, its interaction with carboxy-silane coated iron oxide nanoparticles suggests its participation in metabolic pathways related to imaging and drug delivery .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its transport and distribution properties .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These modifications can affect the compound’s activity and function within the cell . The compound’s role in the preparation of spermidine analogues suggests that it may localize to cellular compartments involved in growth and proliferation .
Propriétés
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68076-36-8 | |
| Record name | tert-butyl N-(4-aminobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Boc-1,4-butanediamine in the synthesis of labeled agmatine?
A1: N-Boc-1,4-butanediamine acts as a crucial reagent in a two-step synthetic route to produce labeled agmatine. It reacts with labeled cyanamide, and the resulting product undergoes BOC deprotection to yield the desired labeled agmatine []. This method offers a new approach to generate isotopically labeled agmatine for studying metabolic pathways.
Q2: How is the structure of the synthesized agmatine confirmed?
A2: The synthesized agmatine's structure is confirmed using a combination of spectroscopic techniques, including 1D Nuclear Magnetic Resonance (1DNMR), 2D Nuclear Magnetic Resonance (2DNMR), and Infrared (IR) spectroscopy []. These techniques provide complementary structural information, ensuring the identity and purity of the synthesized compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



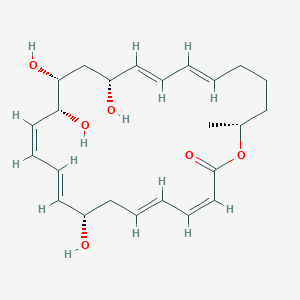
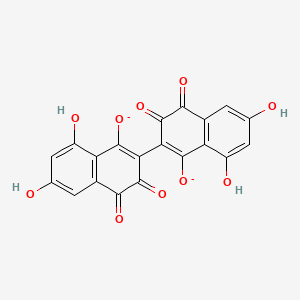
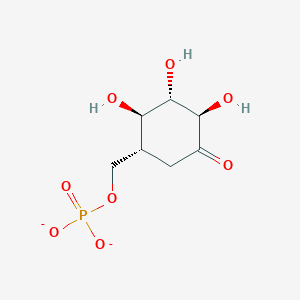

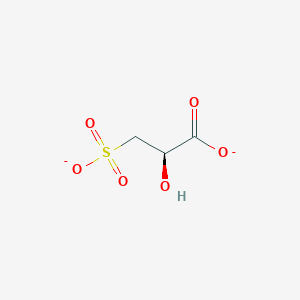
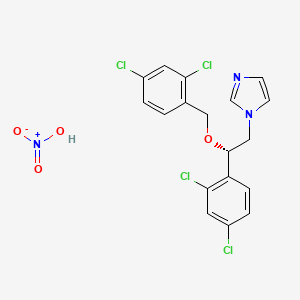


![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
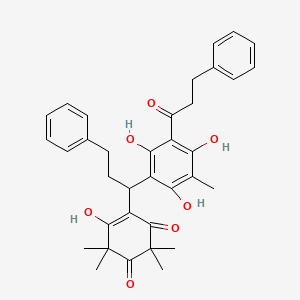
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

